molecular formula C12H15NO2 B1311770 (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid CAS No. 82087-73-8

(2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid

Cat. No.: B1311770
CAS No.: 82087-73-8
M. Wt: 205.25 g/mol
InChI Key: JQVMMZMKXGQVGQ-QWRGUYRKSA-N
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Description

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties

Safety and Hazards

The safety precautions for handling “(2S,4S)-4-Benzylpyrrolidine-2-carboxylic Acid” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also advised to wear protective gloves, clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to separate and purify the desired enantiomer from any racemic mixtures .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .

Mechanism of Action

The mechanism of action of (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity and function. The compound may act as an inhibitor or activator, depending on the context of its use .

Properties

IUPAC Name

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVMMZMKXGQVGQ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435643
Record name (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82087-73-8
Record name (4S)-4-(Phenylmethyl)-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82087-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82087-73-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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